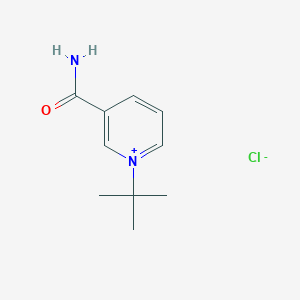
1-tert-Butyl-3-carbamoylpyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-Butyl-3-carbamoylpyridin-1-ium chloride is an organic compound with a unique structure that includes a pyridinium ion substituted with a tert-butyl group and a carbamoyl group
準備方法
The synthesis of 1-tert-Butyl-3-carbamoylpyridin-1-ium chloride typically involves the reaction of 1-tert-butylpyridin-3-amine with phosgene or a similar reagent to introduce the carbamoyl group. The resulting intermediate is then treated with hydrochloric acid to form the chloride salt. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.
化学反応の分析
1-tert-Butyl-3-carbamoylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-tert-Butyl-3-carbamoylpyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-tert-Butyl-3-carbamoylpyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The carbamoyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound.
類似化合物との比較
1-tert-Butyl-3-carbamoylpyridin-1-ium chloride can be compared with similar compounds such as:
1-tert-Butyl-3-pyrrolidinamine: This compound has a similar tert-butyl group but differs in the presence of a pyrrolidine ring instead of a pyridinium ion.
1-tert-Butyl-3-ethylcarbodiimide: This compound contains a carbodiimide group instead of a carbamoyl group, leading to different reactivity and applications.
1-Boc-3-piperidone: This compound has a tert-butyl group and a piperidone ring, making it structurally similar but functionally different.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
特性
CAS番号 |
54027-57-5 |
|---|---|
分子式 |
C10H15ClN2O |
分子量 |
214.69 g/mol |
IUPAC名 |
1-tert-butylpyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-10(2,3)12-6-4-5-8(7-12)9(11)13;/h4-7H,1-3H3,(H-,11,13);1H |
InChIキー |
VLRBGKXFALKLIN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol)](/img/structure/B14645733.png)
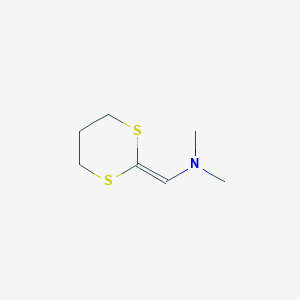
![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14645741.png)

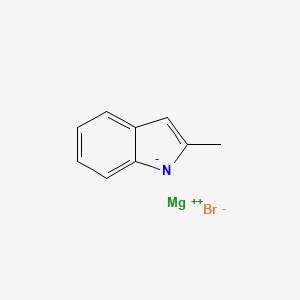
germane](/img/structure/B14645752.png)
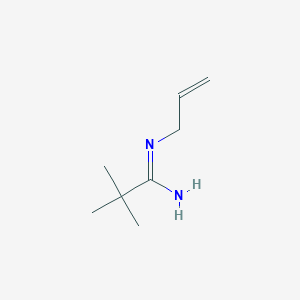
![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)
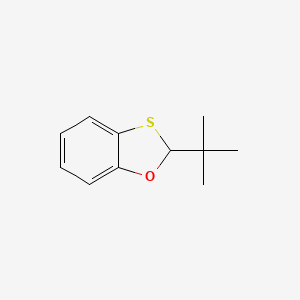
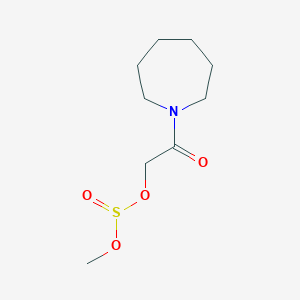
![Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone](/img/structure/B14645791.png)
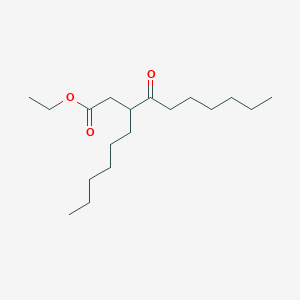
![1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL](/img/structure/B14645805.png)
